N-Boc-4-bromo-L-phenylalanine ethyl ester
Description
Significance and Research Landscape in Amino Acid Chemistry
The field of amino acid chemistry is foundational to numerous scientific disciplines, including biochemistry, drug discovery, and materials science. While the 20 proteinogenic amino acids form the basis of life, the synthesis and application of non-natural amino acids have dramatically expanded the research landscape. nbinno.com These synthetic amino acids, such as N-Boc-4-bromo-L-phenylalanine ethyl ester, introduce novel chemical functionalities that can enhance the properties of peptides and other molecules. nbinno.com
The use of protecting groups, like the tert-butoxycarbonyl (Boc) group, is a cornerstone of modern peptide synthesis. chemimpex.com These groups temporarily block reactive sites on amino acids, preventing unwanted side reactions and allowing for the controlled, stepwise assembly of peptide chains. chemimpex.com The Boc group, in particular, is advantageous as it can be selectively removed under mild acidic conditions. atomfair.com The presence of the bromine atom on the phenyl ring of this compound offers a reactive handle for further chemical modifications, such as cross-coupling reactions, which significantly broadens its utility. atomfair.comchemimpex.com The ethyl ester provides additional protection to the carboxylic acid group, which can be selectively removed during the synthetic process.
Role as a Chiral Building Block in Asymmetric Synthesis and Drug Discovery
The chirality of amino acids is of paramount importance in drug discovery, as the biological activity of a molecule is often dependent on its specific three-dimensional structure. This compound, being a single enantiomer, is a valuable chiral building block in asymmetric synthesis. atomfair.comnih.gov Its incorporation into peptides and other molecules allows for the precise control of stereochemistry, which is critical for achieving the desired therapeutic effect and minimizing off-target interactions.
In drug discovery, this compound serves as a key intermediate for introducing brominated phenylalanine residues into bioactive sequences. atomfair.com The bromine atom can lead to enhanced biological activity and can also serve as a site for further functionalization to create libraries of compounds for screening. atomfair.comchemimpex.com For instance, it is employed in Suzuki-Miyaura cross-coupling reactions to generate biaryl-modified peptides, which can exhibit improved binding affinities and specificities for biological targets such as G-protein coupled receptors (GPCRs) and enzyme inhibitors. atomfair.commdpi.com The ability to create diverse molecular architectures from this single building block makes it a powerful tool in the development of new therapeutic agents. chemimpex.com The use of such non-natural amino acids is a growing trend in medicinal chemistry, offering a pathway to novel drugs with improved efficacy and safety profiles. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSUIFZPZLFHKN-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Boc 4 Bromo L Phenylalanine Ethyl Ester and Analogues
Direct N-Protection and Esterification Strategies
The most straightforward approach to N-Boc-4-bromo-L-phenylalanine ethyl ester involves a two-step sequence: the protection of the amino group of L-4-bromophenylalanine with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid.
Boc-Protection of L-4-bromophenylalanine and Esterification
The initial step in the synthesis is the N-protection of L-4-bromophenylalanine. A widely employed method for this transformation is the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The reaction is typically carried out in a mixed solvent system, such as water and tert-butyl alcohol, with a base like sodium hydroxide. This method is effective for a wide range of amino acids, including L-phenylalanine, and generally proceeds with high yields. The Boc group is favored due to its stability under many reaction conditions and its facile removal under acidic conditions.
Following the successful N-protection to yield N-Boc-4-bromo-L-phenylalanine, the subsequent step is the esterification of the carboxylic acid to form the ethyl ester. Several methods can be employed for the esterification of N-protected amino acids. A common approach involves the use of an alcohol, in this case, ethanol, in the presence of a coupling agent and a catalyst. For instance, N-protected amino acids can be esterified with alcohols using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). novartis.com This method is generally efficient for preparing methyl, ethyl, and benzyl (B1604629) esters of both N-benzyloxycarbonyl (Z) and N-Boc protected amino acids. rsc.org
Another effective method involves the pre-activation of the N-protected amino acid as an N-hydroxysuccinimide ester. These stable active esters can then react with an alcohol in the presence of DMAP to furnish the desired ester in high yields. rsc.org This two-step esterification process offers the advantage of using a stable and often commercially available intermediate.
The table below summarizes common reagents used in the Boc-protection and esterification steps.
| Step | Reagent | Purpose | Typical Conditions |
| N-Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Introduces the Boc protecting group | Aqueous/organic solvent mixture with a base (e.g., NaOH) |
| Esterification | Ethanol (EtOH) | Ethyl ester formation | With coupling agents like EDCI/DMAP or from an active ester |
Optimization of Reaction Conditions for Enantiomeric Purity
A critical consideration in the synthesis of chiral amino acid derivatives is the preservation of enantiomeric purity. Racemization, the formation of the undesired D-enantiomer, can occur at the α-carbon, particularly during the activation of the carboxylic acid for esterification or amide bond formation. hims-biocat.eunih.gov
Several factors can influence the degree of racemization. The choice of coupling reagents, solvents, temperature, and reaction time all play a crucial role. For instance, in peptide coupling reactions, which are analogous to esterification, the use of certain additives can suppress racemization. The activation of the carboxylic acid of a phenylalanine derivative creates a strong electron-withdrawing effect on the α-hydrogen, making it more susceptible to abstraction under basic conditions. hims-biocat.eu
To minimize racemization during esterification, it is crucial to employ mild reaction conditions. Lower temperatures and shorter reaction times are generally preferred. novartis.com The choice of base is also critical; non-nucleophilic, sterically hindered bases are often used to avoid side reactions and epimerization. Research into the synthesis of phenylalanine amides has shown that using a mixture of ethyl acetate (B1210297) and pyridine (B92270) at 0°C can significantly reduce the degree of racemization during amide bond formation. hims-biocat.eu These principles can be extended to the esterification process.
The enantiomeric purity of the final product, this compound, is paramount for its application in the synthesis of biologically active peptides and pharmaceuticals, as the stereochemistry of the amino acid residue directly impacts the three-dimensional structure and function of the resulting molecule. nih.gov Analytical techniques such as chiral high-performance liquid chromatography (HPLC) are essential for determining the enantiomeric excess (ee) of the product and ensuring its quality. benthamscience.com
Enantioselective Synthesis Approaches for Related Phenylalanine Derivatives
Beyond the direct modification of natural amino acids, enantioselective synthesis provides a powerful means to access a wide array of functionalized phenylalanine derivatives with high optical purity. These methods often start from achiral precursors and utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Strategies Employing Chiral Auxiliaries and Organocatalysis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For instance, the Strecker reaction, which synthesizes α-amino nitriles from aldehydes, can be rendered enantioselective by using a chiral amine, such as (R)-phenylglycinol, as a chiral auxiliary. researchgate.net This approach has been successfully used in the synthesis of analogues of (S)-(4-tert-butylphenyl)glycine. researchgate.net Another strategy involves the use of chiral oxazolidinones as auxiliaries, which can be effective in directing the stereoselective alkylation of enolates derived from N-acylated precursors. researchgate.net
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for enantioselective synthesis. Cinchona alkaloids and their derivatives are a prominent class of organocatalysts used in the asymmetric synthesis of phenylalanine derivatives. rsc.org These catalysts can be employed in phase-transfer catalysis for the asymmetric α-alkylation of glycine (B1666218) Schiff bases with substituted benzyl bromides, affording a variety of unnatural α-amino acid derivatives in excellent yields and high enantioselectivity. rsc.org Furthermore, organocatalytic enantioselective decarboxylative protonation of amidohemimalonate esters, catalyzed by cinchona-based thioureas or squaramides, provides access to enantioenriched non-proteinogenic phenylalanine derivatives under mild conditions. researchgate.net
The table below highlights some organocatalytic approaches for the synthesis of phenylalanine derivatives.
| Catalyst Type | Reaction | Substrate | Product |
| Cinchona Alkaloid Derivatives | Asymmetric Phase-Transfer Catalysis | Glycine Schiff Base | Unnatural Phenylalanine Derivatives |
| Cinchona-based Thioureas/Squaramides | Enantioselective Decarboxylative Protonation | Amidohemimalonate Esters | Non-proteogenic Phenylalanine Derivatives |
Enzymatic Catalysis in the Synthesis of Functionalized Phenylalanines
Enzymes are highly efficient and selective biocatalysts that can be harnessed for the synthesis of enantiomerically pure amino acids under mild, environmentally benign conditions. frontiersin.org Various enzyme classes have been employed for the synthesis of phenylalanine derivatives and other chiral amino acids.
Phenylalanine ammonia (B1221849) lyases (PALs) naturally catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid. The reverse reaction, the amination of cinnamic acid derivatives in the presence of high concentrations of ammonia, can be exploited for the synthesis of various L-phenylalanine analogues. frontiersin.orgnih.gov This method is cost-effective as it starts from readily available cinnamic acids. tandfonline.com
Transaminases are another important class of enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. This allows for the asymmetric synthesis of chiral amines and amino acids. Engineered transaminases have been developed to accept a broader range of substrates, enabling the synthesis of various non-canonical amino acids. cjcatal.com
Furthermore, multi-enzyme cascade reactions can be designed to produce complex chiral molecules in a one-pot process. hims-biocat.eu For example, a cascade involving a deamination, decarboxylation, hydroxymethylation, and asymmetric reductive amination sequence has been developed to convert biobased L-phenylalanine into both enantiomers of phenylalaninol. nih.gov This demonstrates the power of biocatalysis to construct complex chiral building blocks from simple precursors.
Advanced Synthetic Techniques for Amino Acid Building Blocks
The demand for novel amino acid building blocks with unique properties has driven the development of advanced synthetic methodologies. These techniques often combine the principles of chemical and biological catalysis to achieve high efficiency and selectivity.
The development of "new-to-nature" enzymes through directed evolution and protein engineering is expanding the toolbox of biocatalysts for the synthesis of non-canonical amino acids. bookpi.org These engineered enzymes can catalyze reactions and accept substrates not found in nature, opening up new possibilities for the creation of novel amino acid building blocks for various applications in chemistry and biotechnology. youtube.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a significant advancement in chemical synthesis, offering substantial benefits over conventional heating methods. nih.govajrconline.org This technique utilizes microwave irradiation to heat chemical reactions, which can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. researchgate.netnih.gov The heating mechanism in microwave chemistry involves the direct coupling of microwave energy with the molecules of the reaction mixture, primarily through dipolar polarization and ionic conduction. researchgate.net This allows for rapid and uniform heating of the entire sample volume, a stark contrast to the slower and less efficient heat transfer of classical heating methods like oil baths. ajrconline.orgajrconline.org Consequently, MAOS is often considered a "green chemistry" approach due to its energy efficiency and potential to reduce or eliminate the use of hazardous solvents. nih.gov
While specific research on the microwave-assisted synthesis of this compound is not extensively detailed in published literature, valuable insights can be drawn from studies on analogous compounds. A notable example is the microwave-assisted esterification of N-acetyl-L-phenylalanine, a structurally similar amino acid derivative. researchgate.netmdpi.com
Research into the esterification of N-acetyl-L-phenylalanine has demonstrated the effectiveness of microwave irradiation in significantly accelerating the reaction compared to conventional reflux methods. nih.govmdpi.com In these studies, various coupling reagents, including modified Mukaiyama's reagents, were employed to facilitate the ester formation. The use of microwave heating was shown to be more efficient, leading to higher yields in shorter time frames. mdpi.com
One study systematically compared the efficacy of microwave irradiation versus traditional reflux heating for the esterification of N-acetyl-L-phenylalanine. The results, summarized in the table below, clearly indicate the superiority of the microwave-assisted approach.
Table 1: Comparison of Reflux vs. Microwave Heating for the Esterification of N-acetyl-L-phenylalanine Methyl Ester
| Entry | Heating Method | Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Reflux | 10 | 66 | 21 |
| 2 | Reflux | 30 | 66 | 45 |
| 3 | Reflux | 60 | 66 | 60 |
| 4 | Microwave | 1 | 66 | 72 |
| 5 | Microwave | 2 | 66 | 76 |
Reaction Conditions: 2.0 mmol N-acetyl-L-phenylalanine, 5.0 mL methanol, 2.4 mmol [2-ClMePy]I, 4.8 mmol 1-methylimidazole. researchgate.net
Further investigation into the microwave-assisted synthesis of N-acetyl-L-phenylalanine methyl ester explored the effect of reaction time on the product yield at a slightly elevated temperature.
Table 2: Effect of Microwave Irradiation Time on the Yield of N-acetyl-L-phenylalanine Methyl Ester
| Entry | Time (min) | Yield (%) |
|---|---|---|
| 1 | 1 | 75 |
| 2 | 2 | 80 |
| 3 | 3 | 82 |
| 4 | 5 | 81 |
| 5 | 10 | 80 |
Reaction Conditions: 2.0 mmol N-acetyl-L-phenylalanine, 5.0 mL methanol, 2.4 mmol [2-ClMePy]I, 4.8 mmol 1-methylimidazole, at 80°C. researchgate.net
These findings underscore the potential of microwave-assisted synthesis as a rapid and efficient method for the preparation of this compound and its analogues. The significant rate enhancements and high yields achieved in the synthesis of a closely related compound suggest that a similar approach would be highly effective. The use of microwave technology in conjunction with suitable coupling reagents and solvents presents a promising avenue for the streamlined and environmentally conscious production of these valuable synthetic intermediates. ajrconline.org
Chemical Reactivity and Derivatization Strategies
Transformations at the Bromine Moiety
The carbon-bromine bond on the aromatic ring is a key site for synthetic modification, enabling the introduction of a vast array of functional groups and the construction of more complex molecular architectures. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context.
Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the aryl bromide functionality makes N-Boc-4-bromo-L-phenylalanine ethyl ester an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In this reaction, the aryl bromide of this compound is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acid reagents.
This transformation allows for the direct linkage of new aryl or vinyl substituents at the 4-position of the phenylalanine ring, generating a diverse library of non-canonical amino acid derivatives. These derivatives are crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for creating novel peptides and peptidomimetics. The general conditions tolerate both the Boc-protecting group and the ethyl ester, ensuring the integrity of the amino acid backbone.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | This compound | The electrophilic coupling partner. |
| Organoboron Reagent | Arylboronic acid, Vinylboronic acid | The nucleophilic coupling partner, provides the new C-substituent. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and facilitates the transmetalation step. |
| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |
The bromine atom can be converted into other reactive functional groups for subsequent transformations. One such strategy involves the formation of an organostannane derivative, which serves as a precursor for Stille-type cross-coupling reactions. The aryl bromide is reacted with a hexaorganoditin compound, such as hexamethylditin or hexabutylditin, under palladium catalysis to yield the corresponding aryltrialkylstannane.
This organostannane derivative of the N-Boc-L-phenylalanine ethyl ester is now a nucleophilic partner in Stille couplings. It can be reacted with a variety of electrophilic partners, including aryl halides, triflates, and acyl chlorides, to form new carbon-carbon bonds. While Stille coupling has concerns regarding the toxicity of organotin reagents, it offers a complementary reactivity profile to other cross-coupling methods and is often effective where other reactions may fail. A key feature of this method is its tolerance for a wide range of functional groups.
Introduction of Diverse Functionalities
Beyond carbon-carbon bond formation, the aryl bromide is a versatile handle for introducing a wide range of other functionalities. Buchwald-Hartwig amination, for instance, is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between the aryl bromide and an amine. rsc.orgbuffalostate.edu This allows for the synthesis of N-arylated amino acid derivatives, which are important scaffolds in drug discovery. buffalostate.edu The reaction is compatible with primary and secondary amines, as well as a range of N-heterocycles.
Other transformations at the bromine site include:
Cyanation: The introduction of a nitrile group (–CN) via reaction with a cyanide source (e.g., zinc cyanide) and a palladium catalyst. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Sonogashira Coupling: The coupling with a terminal alkyne to introduce an alkynyl substituent.
Heck Coupling: The reaction with an alkene to form a new carbon-carbon bond at the vinyl position.
These derivatization strategies highlight the utility of the bromine atom as a synthetic linchpin for creating a broad spectrum of phenylalanine analogs with tailored electronic and steric properties.
Reactions Involving the Ethyl Ester Group
The ethyl ester functionality provides another site for chemical modification, primarily serving as a protecting group for the carboxylic acid.
Amidation and Peptide Coupling Reactions
The ethyl ester functionality of this compound serves as a reactive site for amidation and is frequently employed in peptide coupling reactions. This transformation involves the reaction of the ester with a primary or secondary amine to form a new amide bond, a fundamental linkage in peptides. The reaction typically requires activation, often achieved by converting the ester to a more reactive species or by using coupling reagents that facilitate the direct reaction with an amine.
Commonly used peptide coupling reagents for such transformations include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Other phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective.
The general scheme for the peptide coupling involves the deprotection of the N-terminal amine of a peptide or amino acid, which is then reacted with this compound in the presence of a suitable coupling agent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the acidic byproducts. The choice of solvent is crucial, with polar aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) being the most common.
Table 1: Representative Conditions for Peptide Coupling Reactions
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time |
| HATU | HOAt | DIPEA | DMF | 1-4 hours |
| PyBOP | HOBt | DIPEA | DCM/DMF | 2-12 hours |
| DIC | HOBt | N/A | DCM | 12-24 hours |
| EDC·HCl | HOBt | DIPEA | DMF | 4-18 hours |
Modifications at the N-Boc Protected Amine Functionality
The N-tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. total-synthesis.com This section details the methodologies for its removal from this compound and subsequent functionalization of the liberated amine.
N-Deprotection Methodologies
The removal of the Boc group is a critical step in multi-step syntheses, enabling further modifications at the nitrogen atom. nih.gov
The most common method for Boc deprotection is treatment with a strong acid. total-synthesis.comnih.gov Trifluoroacetic acid (TFA) is frequently employed, typically as a solution in a solvent like dichloromethane (DCM). total-synthesis.com The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation, which is scavenged by the counter-ion or solvent. total-synthesis.com
Hydrochloric acid (HCl) is another widely used reagent for Boc removal. total-synthesis.com It is often used as a solution in an organic solvent such as dioxane, ethyl acetate (B1210297), or methanol. rsc.org This method generates the hydrochloride salt of the resulting amine, which can be advantageous for purification and handling.
Table 2: Common Acidic Reagents for N-Boc Deprotection
| Reagent | Solvent | Typical Concentration | Temperature |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | Room Temperature |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temperature |
| Hydrochloric Acid (HCl) | Ethyl Acetate | Saturated | 0°C to Room Temperature |
Lewis acids offer an alternative to Brønsted acids for Boc deprotection and can sometimes provide better selectivity in the presence of other acid-sensitive functional groups. nih.gov Reagents such as trimethylsilyl (B98337) iodide (TMSI), zinc bromide (ZnBr₂), and iron(III) chloride (FeCl₃) have been shown to effectively catalyze the cleavage of the Boc group. semanticscholar.org The mechanism involves coordination of the Lewis acid to the carbonyl oxygen, weakening the C-O bond and facilitating its cleavage. These reactions are often carried out in aprotic solvents like dichloromethane or acetonitrile.
In recent years, milder and more selective methods for Boc deprotection have been developed to accommodate sensitive substrates. Organocatalytic methods, such as the use of oxalyl chloride in methanol, have been reported for the deprotection of N-Boc groups under room temperature conditions. rsc.orgrsc.orgrsc.org This method is notable for its mildness and tolerance of various functional groups. rsc.orgrsc.org Other strategies include the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, which can act as both the reaction medium and catalyst, offering a greener alternative to traditional methods. researchgate.net Thermolytic cleavage, where the compound is heated in a suitable solvent, can also effect deprotection, though it may require higher temperatures. nih.gov
Subsequent N-Functionalization (e.g., N-Alkylation, N-Methylation)
Following the removal of the Boc group, the resulting primary amine of 4-bromo-L-phenylalanine ethyl ester is available for a variety of N-functionalization reactions.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several methods. Reductive amination is a common approach, involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). Alternatively, direct alkylation can be performed using an alkyl halide in the presence of a base to scavenge the generated acid.
N-Methylation: For the specific introduction of a methyl group, the Eschweiler-Clarke reaction provides a classic method, using formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. More modern methods for N-methylation might involve the use of methyl iodide with a non-nucleophilic base or reductive amination with formaldehyde. These subsequent functionalizations expand the utility of the 4-bromo-L-phenylalanine scaffold for the synthesis of more complex molecules. organic-chemistry.org
Stereochemical Stability and Racemization Studies
The stereochemical integrity of this compound, a chiral building block, is of paramount importance in its application, particularly in peptide synthesis and the development of stereospecific molecules. The presence of the α-hydrogen in amino acid derivatives makes them susceptible to racemization, the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers. This loss of chiral integrity can occur under various conditions, notably during chemical transformations.
While specific racemization studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related N-protected phenylalanine derivatives. The stability of the stereocenter is significantly influenced by factors such as the choice of base, solvent, temperature, and the nature of the activating group in coupling reactions.
Research into the synthesis of related compounds has provided evidence for the stereochemical stability of the N-Boc-phenylalanine scaffold under certain conditions. For instance, a study involving the demethylation of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester using an aqueous base reported that the reaction proceeded without racemization to yield N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine. nih.gov This suggests that the N-Boc protecting group, in conjunction with the ester, offers a degree of stability to the chiral center under basic conditions.
However, the risk of racemization, or epimerization at the C-terminal residue in peptide synthesis, is a well-recognized challenge. The mechanism often involves the formation of an intermediate oxazol-5(4H)-one, which can readily undergo deprotonation and reprotonation at the α-carbon, leading to a loss of stereochemical configuration. nih.gov The rate of this process is highly dependent on the reaction conditions.
Studies on the amidation of N-acetyl-l-phenylalanine have demonstrated the critical role of the base in controlling racemization. nih.gov While N-acetyl is a different protecting group than N-Boc, the findings offer a relevant illustration of how reaction parameters can be modulated to preserve stereochemical purity. For example, the use of a weaker base like pyridine (B92270) was shown to reduce the extent of racemization compared to stronger, non-coordinating bases. nih.govnih.gov
Furthermore, the choice of solvent can play a significant role, with polar solvents often increasing the rate of epimerization. u-tokyo.ac.jp In the context of peptide coupling reactions, the selection of the coupling reagent is also crucial. Some reagents are known to promote the formation of the problematic oxazolone (B7731731) intermediate more than others. nih.govu-tokyo.ac.jp For instance, diisopropylcarbodiimide (DIC) catalyzed by 1-hydroxybenzotriazole (HOBt) in a non-polar solvent like dichloromethane has been identified as a condition that minimizes epimerization during the coupling of phenylalanine-containing peptide segments. rsc.org
Table 1: Influence of Base on the Racemization of N-Acetyl-L-phenylalanine in an Amidation Reaction nih.gov
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | L:D Ratio |
| 1 | DIPEA (1.5) | THF | Room Temp. | 24 | 34:66 |
| 2 | Pyridine (1.5) | THF | Room Temp. | 24 | 80:20 |
| 3 | 2,6-Lutidine (1.5) | THF | Room Temp. | 24 | 55:45 |
This table is illustrative and based on data for N-acetyl-l-phenylalanine, as specific data for this compound was not available in the cited literature. It demonstrates the general principle of base-dependent racemization.
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of N-Boc-4-bromo-L-phenylalanine ethyl ester, derived from the natural L-amino acid, makes it an indispensable component for the asymmetric synthesis of complex organic molecules.
This compound is a fundamental building block in the synthesis of peptides and peptidomimetics. allchemblock.com The Boc-protected amine allows for controlled, stepwise addition to a growing peptide chain using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). nih.gov After the formation of a peptide bond, the Boc group can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a new N-terminal amine ready for the next coupling step. nih.govnih.gov
The presence of the 4-bromo substituent on the phenylalanine side chain is particularly significant. It allows for the creation of peptides with unnatural amino acid residues, which can confer unique properties. For instance, the bromoacetyl group, a related halogenated functional group, can be introduced into peptide sequences to act as a sulfhydryl-selective cross-linking agent for preparing cyclic peptides or peptide conjugates. nih.gov This highlights the utility of halogenated derivatives in creating structurally diverse and functionally complex peptide-based molecules.
The true synthetic power of the 4-bromo substituent lies in its ability to participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the phenyl ring, thereby allowing chemists to construct a vast array of diverse molecular architectures from a single chiral precursor.
For example, the bromine atom can be replaced with various functional groups, including alkyl, aryl, vinyl, or alkynyl moieties. This capability is crucial for systematically modifying the structure of a molecule to study structure-activity relationships (SAR) or to optimize properties like binding affinity, selectivity, or metabolic stability. While direct examples using the ethyl ester are specific to individual research projects, the principle is well-established with related compounds like N-Boc-p-iodo-L-phenylalanine methyl ester, which is used to prepare stannylated derivatives for subsequent coupling reactions. beilstein-journals.org The use of chiral building blocks like N-Boc-L-tryptophanol in the synthesis of complex heterocyclic systems further illustrates the importance of such precursors in modern organic synthesis.
This compound serves as an excellent starting material for the enantioselective synthesis of other non-canonical amino acids (ncAAs). sigmaaldrich.com Non-canonical amino acids are valuable tools in chemical biology and drug discovery, often used to create peptides and proteins with enhanced properties. sigmaaldrich.com
Role in Pharmaceutical Research and Development
The unique properties of this compound make it a valuable intermediate in the pharmaceutical industry. fishersci.nothermofisher.com
This compound is frequently used as a starting material or key intermediate in the synthesis of novel therapeutic agents. fishersci.nooakwoodchemical.com Its utility stems from its status as a non-canonical amino acid derivative that can be incorporated into drug candidates to enhance their biological activity, selectivity, or pharmacokinetic profiles. allchemblock.com The bromo-substituent, in particular, can be used to introduce specific functionalities designed to interact with biological targets or to serve as a precursor for radiolabeling, as demonstrated with related iodo-phenylalanine derivatives used in radioiodination. beilstein-journals.org
The development of fluorinated drugs, such as the anticancer agent melflufen, which is derived from a 4-fluoro-L-phenylalanine ester, underscores the pharmaceutical importance of halogenated phenylalanine analogues. beilstein-journals.org this compound provides a versatile platform for accessing such compounds and their structural variants.
| Compound | CAS Number | Molecular Formula | Application Area |
|---|---|---|---|
| This compound | 591249-54-6 | C16H22BrNO4 | Chiral Building Block, Peptide Synthesis |
| N-Boc-4-bromo-L-phenylalanine | 62129-39-9 | C14H18BrNO4 | Pharmaceutical Intermediate |
A significant area of research where phenylalanine derivatives are crucial is in the development of inhibitors for the Human Immunodeficiency Virus type 1 (HIV-1). The HIV-1 capsid (CA) protein is a promising drug target due to its essential roles throughout the viral life cycle.
Research has shown that small molecules based on a phenylalanine core can act as potent HIV-1 capsid modulators. Although studies may use closely related analogues, the synthetic strategies are directly applicable to this compound. For example, novel phenylalanine derivatives have been synthesized via the Ugi four-component reaction to create compounds that bind to the HIV-1 CA protein. nih.gov In these efforts, a Boc-protected, halogenated phenylalanine (Boc-3,5-difluoro-L-phenylalanine) served as a key starting material. nih.gov
Furthermore, dimerized phenylalanine derivatives have been designed as novel HIV-1 capsid inhibitors, demonstrating that linking two phenylalanine units can significantly enhance antiviral potency. nih.gov The synthesis of these dimers starts from Boc-L-phenylalanine or its fluorinated version, which is first coupled with an amine, deprotected, and then further elaborated. nih.gov The bromo-substituent on this compound offers a prime site for modification or for linking units together, making it an ideal candidate for developing next-generation capsid-targeting anti-HIV agents.
Synthesis of Boronated Phenylalanine Derivatives for Boron Neutron Capture Therapy (BNCT)
Boron Neutron Capture Therapy (BNCT) is a non-invasive cancer treatment that relies on the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells. chemimpex.com Upon irradiation with thermal neutrons, the ¹⁰B atoms undergo a nuclear reaction, releasing high-energy alpha particles and lithium-7 (B1249544) ions that selectively destroy the cancer cells. chemimpex.com The development of effective boron delivery agents is paramount to the success of BNCT.
This compound, or more commonly its analogue N-Boc-4-iodo-L-phenylalanine, serves as a key precursor in the synthesis of 4-borono-L-phenylalanine (L-BPA), a leading boron delivery agent used in clinical BNCT. nih.govthno.org The halogen atom on the phenyl ring provides a reactive handle for the introduction of a boron-containing moiety, typically through palladium-catalyzed cross-coupling reactions.
One common strategy involves the Miyaura borylation reaction, where the halo-phenylalanine derivative is coupled with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. nih.govnih.gov The resulting boronic ester can then be hydrolyzed to afford the desired boronic acid. The Boc and ethyl ester protecting groups are crucial for the success of these reactions, preventing unwanted side reactions and allowing for controlled, stepwise synthesis. nih.gov
Table 1: Key Reactions in the Synthesis of Boronated Phenylalanine Derivatives
| Reaction Type | Precursor | Reagents | Product | Reference |
| Miyaura Borylation | N-Boc-4-iodo-L-phenylalanine | Bis(pinacolato)diboron (B₂pin₂), Palladium catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | N-Boc-4-(pinacolatoborono)-L-phenylalanine | nih.govnih.gov |
| Suzuki-Miyaura Coupling | This compound | Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base | N-Boc-4-biaryl-L-phenylalanine ethyl ester | nih.govresearchgate.net |
| Stille Coupling | N-Boc-4-bromo-L-phenylalanine | Organostannane, Palladium catalyst | N-Boc-4-vinyl-L-phenylalanine | researchgate.net |
The development of efficient synthetic routes to L-BPA and its analogues is an active area of research, with a focus on improving yields, reducing costs, and enabling the synthesis of ¹⁰B-enriched compounds. thno.org The use of precursors like this compound is central to these efforts, providing a reliable and versatile starting point for the construction of these life-saving therapeutic agents.
Design of Halogenated Analogues with Modulated Biological Activity
The introduction of halogen atoms into peptides and proteins can significantly alter their physicochemical properties, including hydrophobicity, electrostatic interactions, and conformational preferences. nih.gov This, in turn, can modulate their biological activity, making the synthesis of halogenated amino acid analogues a powerful tool in drug discovery and protein engineering. chemimpex.comnih.gov
This compound is an ideal building block for the incorporation of 4-bromophenylalanine into peptide sequences. nih.gov The bromine atom can influence peptide structure and function in several ways:
Increased Hydrophobicity: The bromo substituent increases the hydrophobicity of the phenylalanine side chain, which can enhance binding to hydrophobic pockets in target proteins or influence peptide aggregation properties. nih.gov
Altered Aromatic Interactions: The electron-withdrawing nature of the bromine atom modifies the electronic properties of the phenyl ring, affecting its ability to participate in π-π stacking and other aromatic interactions that are often crucial for molecular recognition. nih.gov
Halogen Bonding: The bromine atom can participate in halogen bonds, a non-covalent interaction that can contribute to ligand-receptor binding affinity and specificity.
Researchers have utilized these effects to design peptides with enhanced stability, improved receptor binding, and novel biological activities. For example, the incorporation of halogenated phenylalanine derivatives has been shown to modulate the aggregation kinetics of amyloid peptides, providing insights into the mechanisms of neurodegenerative diseases. nih.gov Furthermore, the substitution of native amino acids with halogenated analogues in peptide-based drugs can lead to improved metabolic stability and pharmacokinetic profiles. researchgate.net
The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for further diversifying the functionality of peptides containing 4-bromophenylalanine. nih.govchemscene.com This reaction allows for the formation of a carbon-carbon bond between the brominated phenyl ring and a wide variety of boronic acids, leading to the creation of biaryl-containing peptides with unique structural and functional properties. nih.govresearchgate.net
Table 2: Impact of Halogenation on Peptide Properties
| Property | Effect of Bromination | Rationale | Reference |
| Hydrophobicity | Increased | The larger and more polarizable bromine atom increases the nonpolar surface area of the side chain. | nih.gov |
| Aromaticity | Modified (electron-withdrawing) | The electronegative bromine atom withdraws electron density from the phenyl ring. | nih.gov |
| Biological Activity | Can be enhanced or modulated | Altered physicochemical properties can lead to improved binding affinity, specificity, and stability. | chemimpex.comresearchgate.net |
Bioconjugation and Protein Engineering Applications
The ability to precisely modify proteins and other biomolecules with synthetic moieties has revolutionized many areas of biological research and medicine. This compound serves as a valuable tool in this context, enabling the site-specific incorporation of a reactive handle for subsequent bioconjugation reactions.
Attachment of Imaging Agents and Bioconjugation Processes
The development of molecular imaging agents is crucial for diagnosing diseases and understanding biological processes at the molecular level. The bromine atom in this compound can be leveraged for the attachment of various imaging probes, including radioactive isotopes for positron emission tomography (PET) and single-photon emission computed tomography (SPECT), as well as fluorescent dyes.
A common strategy involves the use of palladium-catalyzed reactions, such as the Stille or Suzuki-Miyaura couplings, to attach the imaging agent to the phenyl ring of the 4-bromophenylalanine residue after its incorporation into a peptide or protein. researchgate.net For instance, a precursor to a PET imaging agent can be coupled to the brominated amino acid, followed by radiolabeling in the final step. researchgate.net This approach allows for the site-specific labeling of biomolecules, which is essential for obtaining high-quality imaging data.
The synthesis of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester from N-Boc-p-iodo-L-phenylalanine methyl ester highlights a method for preparing a precursor for radioiodination. researchgate.net This stannylated derivative can be readily radioiodinated and then used directly in peptide synthesis, providing a streamlined route to radiolabeled peptides. researchgate.net
Modification of Protein Structures for Enhanced Stability and Functionality
The site-specific incorporation of unnatural amino acids, such as 4-bromophenylalanine, into proteins allows for the precise modification of their structure and function. nih.gov This powerful technique, known as genetic code expansion, enables researchers to introduce novel chemical functionalities into proteins that are not found in the canonical 20 amino acids.
The incorporation of 4-bromophenylalanine can enhance protein stability by introducing favorable interactions, such as halogen bonds, or by increasing the hydrophobicity of a particular region of the protein. nih.gov For example, introducing 4-bromophenylalanine into the core of a protein can improve its thermal stability by packing the hydrophobic core more tightly.
Furthermore, the bromine atom can serve as a heavy atom for X-ray crystallography, aiding in the determination of protein structures through techniques like single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing. The ability to obtain high-resolution structural information is critical for understanding protein function and for rational drug design.
Studies have shown that the introduction of halogenated phenylalanine analogues can influence protein folding and aggregation. nih.gov For instance, systematic fluorination of a model amyloid peptide demonstrated a correlation between the hydrophobicity of the phenylalanine residue and the kinetics of amyloid fibril formation. nih.gov Such studies provide valuable insights into the molecular driving forces behind protein misfolding diseases.
Development of Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. nih.govresearchgate.net The linker that connects the antibody to the drug is a critical component of an ADC, as it must be stable in circulation but allow for the efficient release of the payload at the tumor site. nih.gov
This compound and similar aryl halide-containing building blocks can play a role in the synthesis of ADC linkers. google.com The aryl halide functionality provides a site for the attachment of the cytotoxic drug or for further modification of the linker structure through cross-coupling reactions. For example, a drug-linker construct can be synthesized where the drug is attached to a moiety that is subsequently coupled to an aryl halide-containing linker precursor. researchgate.net
The development of site-specific conjugation methods is a key area of research in the ADC field, as it allows for the production of homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR). thno.org The incorporation of unnatural amino acids with orthogonal reactivity, such as 4-bromophenylalanine, into the antibody sequence can provide a unique handle for the site-specific attachment of the drug-linker moiety. Palladium-catalyzed cross-coupling reactions are being explored as a means to achieve this site-specific conjugation. researchgate.net
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms in Synthesis and Derivatization
Understanding the precise mechanistic pathways is crucial for optimizing reaction conditions, controlling stereochemistry, and expanding the synthetic applications of N-Boc-4-bromo-L-phenylalanine ethyl ester.
The bromine substituent on the phenyl ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The catalytic cycle for the Suzuki-Miyaura reaction of this compound with a generic organoboron reagent (R-B(OR')2) is generally accepted to proceed through a series of well-defined steps:
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl bromide, this compound, to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) intermediate.
Transmetalation: The subsequent step is transmetalation, where the organic group (R) from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide ion. This step typically requires the presence of a base to activate the organoboron species, forming a more nucleophilic boronate complex.
Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the palladium(II) intermediate. In this step, the two organic ligands—the phenylalanine derivative and the newly transferred R group—couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency and selectivity of this cycle can be influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent. For instance, in the Suzuki-Miyaura coupling of the analogous N-Boc-4-iodophenylalanine, palladium nanoparticles embedded in microgels have been shown to be effective catalysts.
The stereochemical integrity of the chiral center at the alpha-carbon is of paramount importance in the synthesis and derivatization of this compound. The role of intermediates in preserving or influencing this stereochemistry is a key area of mechanistic study.
In many transformations, the N-Boc protecting group plays a crucial role in preventing racemization of the alpha-carbon. The bulky tert-butoxycarbonyl group can sterically hinder approaches to the alpha-proton, making it less susceptible to abstraction by base, which would lead to a loss of stereochemical information via a planar enolate intermediate.
In stereoselective reactions designed to introduce new chiral centers, such as the synthesis of deuterated phenylalanine derivatives, protecting groups can be modified to act as chiral auxiliaries. For example, an N-phthaloyl protecting group has been manipulated to direct the stereochemical outcome of a reaction. While not directly involving this compound, these studies highlight a key principle: the formation of diastereomeric intermediates through the interaction of a chiral substrate with a chiral reagent or catalyst is fundamental to achieving high levels of stereoselectivity. The relative energies of these diastereomeric transition states and intermediates determine the final stereochemical outcome of the reaction.
The introduction and removal of the N-Boc protecting group are fundamental steps in the utilization of this compound in peptide synthesis and other applications.
Boc Protection: The N-tert-butoxycarbonylation of 4-bromo-L-phenylalanine ethyl ester is typically achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base. The mechanism involves the following steps:
The amino group of the phenylalanine derivative acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)2O.
This initial attack leads to the formation of a tetrahedral intermediate.
The intermediate then collapses, with the departure of a tert-butoxycarbonate anion, which subsequently decomposes to tert-butanol (B103910) and carbon dioxide, to yield the N-Boc protected amino acid ester.
Boc Deprotection: The removal of the Boc group is typically carried out under acidic conditions, for example, using trifluoroacetic acid (TFA). The proposed mechanism is as follows:
The carbonyl oxygen of the Boc group is protonated by the acid.
The protonated intermediate is unstable and fragments through the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.
The carbamic acid is also unstable and readily decarboxylates to release carbon dioxide and the free amine of the phenylalanine derivative.
This acid-labile nature of the Boc group allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., Fmoc group, which is base-labile).
Computational Chemistry Approaches in Chemical Research
Computational chemistry provides invaluable insights into the mechanistic and stereochemical aspects of reactions involving this compound, often guiding experimental design and explaining observed outcomes.
Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms and predicting the stereoselectivity of organic reactions. In the context of this compound, DFT calculations can be employed to model the transition states of various reactions, including the palladium-catalyzed cross-coupling reactions.
For instance, in enantioselective Suzuki-Miyaura reactions, DFT has been used to elucidate the mechanism of chirality transfer from a chiral ligand on the palladium catalyst to the product. researchgate.net By calculating the energies of the various possible diastereomeric transition states and intermediates, it is possible to predict which stereoisomer will be preferentially formed. researchgate.net These calculations can take into account the steric and electronic effects of the substituents on both the substrate and the chiral ligand, providing a detailed understanding of the factors that govern stereoselectivity. researchgate.net Such computational studies can rationalize the observed stereochemical outcomes and guide the selection of the optimal chiral ligand for a desired transformation. researchgate.net
Table 1: Illustrative DFT Data for a Model Suzuki-Miyaura Reaction
| Transition State | Relative Energy (kcal/mol) | Predicted Major Stereoisomer |
|---|---|---|
| TS-A (pro-R) | 0.0 | R |
| TS-B (pro-S) | +2.5 |
This is an illustrative example. Actual values would be specific to the reaction being modeled.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. When derivatives of this compound are incorporated into peptides or other molecules designed to interact with biological targets, MD simulations can provide critical insights into the nature of these interactions.
By simulating the binding of a ligand (e.g., a peptide containing a 4-bromophenylalanine residue) to a receptor (e.g., a protein), MD simulations can:
Predict the preferred binding mode and conformation of the ligand within the receptor's active site.
Identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Provide information on the flexibility and dynamic behavior of both the ligand and the receptor upon binding.
This information is invaluable for structure-based drug design, allowing for the rational optimization of lead compounds to improve their binding affinity and selectivity. For example, MD simulations have been used to study the binding of peptides to various protein targets, revealing the crucial role of specific amino acid residues in the binding event.
Table 2: Key Intermolecular Interactions from a Hypothetical MD Simulation
| Ligand Residue | Receptor Residue | Interaction Type | Occupancy (%) |
|---|---|---|---|
| 4-Bromo-Phe | Tyr123 | π-π Stacking | 85 |
| 4-Bromo-Phe | Leu78 | Hydrophobic | 92 |
| Backbone C=O | Asn155 | Hydrogen Bond | 78 |
This is a hypothetical example. Actual interactions and occupancies would be specific to the ligand-receptor system under investigation.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Computational modeling has emerged as an indispensable tool in medicinal chemistry for elucidating the intricate relationships between the structure of a molecule and its biological activity. In the context of this compound and its analogs, computational studies, including quantitative structure-activity relationship (QSAR) analysis and molecular docking, provide deep insights into the key structural features governing their interactions with biological targets. These in silico methods facilitate the rational design of more potent and selective compounds.
Detailed Research Findings
While specific computational SAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the structure-activity relationships of the core 4-bromophenylalanine and other halogenated phenylalanine analogs have been investigated in various contexts. These studies offer valuable insights that are applicable to understanding the potential biological activities of the title compound.
One area of significant research is the interaction of halogenated phenylalanine analogs with amino acid transporters. For instance, the L-type amino acid transporter 1 (LAT1) is a well-studied transporter responsible for the uptake of large neutral amino acids, and its inhibition or utilization as a drug delivery vector is of great interest in cancer therapy. Computational and experimental studies on a series of halogenated phenylalanine analogs have shed light on the impact of the halogen's nature and its position on the phenyl ring on LAT1 binding affinity.
A study on phenylalanine analogs revealed that the binding affinity to LAT1 is influenced by the size and position of the halogen substituent on the phenyl ring. nih.gov It was observed that for halogenated phenylalanines, increasing the size of the halogen at the 3-position (meta) resulted in a progressive increase in inhibitory activity against both LAT1 and the related transporter LAT2. nih.gov The trend for both transporters was identified as: Phenylalanine < 3-Fluoro-Phe < 3-Chloro-Phe < 3-Bromo-Phe < 3-Iodo-Phe. nih.gov This suggests that bulkier and more lipophilic substituents at this position are favorable for binding.
In contrast, the effect of halogen size at the 4-position (para), which is the position of the bromine in this compound, showed a different profile. While detailed computational data for the 4-position series in that specific study was not the primary focus, the general principles of steric and electronic interactions derived from such studies are crucial for building SAR models. The para-position is often critical for directing the substituent into specific subpockets of a binding site. The bromine atom at this position introduces specific electronic properties (electron-withdrawing inductive effect, electron-donating resonance effect) and a defined steric bulk that can significantly influence ligand-receptor interactions.
Molecular docking simulations of phenylalanine derivatives into the binding sites of their targets, such as viral proteins or ion channels, have also been instrumental in understanding SAR. For example, in the design of HIV-1 capsid inhibitors, phenylalanine derivatives were computationally modeled to understand their binding modes. nih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions that are essential for activity. The N-Boc protecting group and the ethyl ester in the title compound would be expected to influence solubility, cell permeability, and interactions with the binding site, aspects that can be effectively modeled using computational tools.
The table below summarizes the inhibitory activity of various 3-halogenated phenylalanine analogs against LAT1 and LAT2, which provides a comparative framework for understanding the role of the halogen substituent.
| Compound | Halogen at Position 3 | Relative LAT1 Inhibition (%) | Relative LAT2 Inhibition (%) |
| Phenylalanine | H | ~20 | ~25 |
| 3-Fluoro-Phe | F | ~40 | ~35 |
| 3-Chloro-Phe | Cl | ~60 | ~50 |
| 3-Bromo-Phe | Br | ~75 | ~65 |
| 3-Iodo-Phe | I | ~85 | ~80 |
| Data is estimated from graphical representations in the cited literature for illustrative purposes. nih.gov |
This data clearly demonstrates a positive correlation between the size of the halogen at the meta-position and the inhibitory activity. Such quantitative data is foundational for building predictive QSAR models.
Analytical and Spectroscopic Characterization in Research Contexts
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for assessing the purity and enantiomeric composition of chiral compounds like N-Boc-4-bromo-L-phenylalanine ethyl ester.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the chemical purity of this compound. A vendor of this compound specifies a purity of greater than 98% as determined by HPLC, indicating that this is a standard quality control method. atomfair.com In a typical reversed-phase HPLC analysis, the compound is passed through a column packed with a nonpolar stationary phase (such as C18) and eluted with a polar mobile phase.
The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. While specific chromatograms for this exact ester are not widely published, the conditions can be inferred from methods used for similar N-protected amino acid esters.
Table 1: Representative HPLC Parameters for Purity Analysis of N-Boc-Amino Acid Esters
| Parameter | Typical Value/Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV (typically at 210-220 nm for the amide bond or ~254 nm for the aromatic ring) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
The presence of a single major peak in the chromatogram is indicative of a high degree of chemical purity.
Ensuring the enantiomeric purity of this compound is critical, as the biological activity of peptides and other chiral molecules is often stereospecific. Chiral HPLC is the primary method for separating the L- and D-enantiomers and determining the enantiomeric excess (e.e.). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are commonly used for the separation of N-protected amino acid derivatives. nih.govsigmaaldrich.com The separation can be performed in either normal-phase (e.g., hexane/isopropanol) or reversed-phase modes. For instance, the enantiomers of various N-protected phenylalanine derivatives have been successfully resolved using a Daicel Chiralcel OD-H column with a mobile phase of n-hexane and isopropanol. nih.gov
Table 2: Illustrative Chiral HPLC Conditions for Phenylalanine Derivative Enantioseparation
| Parameter | Example Condition |
| Chiral Stationary Phase | Chiralpak AD-H or similar polysaccharide-based column |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of the L- and D-enantiomer peaks |
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. For synthetic applications, an e.e. of ≥99% is often required.
Spectroscopic Methods for Structural Elucidation
NMR spectroscopy is one of the most powerful tools for the structural analysis of organic molecules.
¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms in the molecule. For this compound, characteristic signals are expected for the aromatic protons, the protons of the ethyl ester group, the methine proton at the chiral center, the methylene (B1212753) protons of the benzyl (B1604629) group, and the protons of the Boc protecting group. While a specific spectrum for this compound is not publicly available, predicted data for a similar compound, N-Boc-4-amino-L-phenylalanine ethyl ester, shows signals for the ethyl group (a quartet around 4.14 ppm and a triplet around 1.20 ppm) and the Boc group (a singlet around 1.36 ppm). chemicalbook.com For the bromo-derivative, the aromatic protons would appear as two doublets in the region of approximately 7.0-7.5 ppm.
¹³C NMR: Carbon-13 NMR reveals the different carbon environments within the molecule. Expected signals would include those for the carbonyls of the ester and carbamate, the aromatic carbons (including the carbon attached to the bromine), the carbons of the ethyl and Boc groups, and the carbons of the amino acid backbone. For the related N-Boc-L-phenylalanine, the carbonyl carbon of the Boc group resonates at approximately 155 ppm, and the carboxylic acid carbon at around 176 ppm.
¹⁵N NMR: Nitrogen-15 NMR can be used to probe the nitrogen environment of the amide bond. In Boc-protected amino acids, the ¹⁵N chemical shift is influenced by the solvent and surrounding structure. This technique can be particularly useful for studying intermolecular interactions and the electronic environment of the protected amine.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Based on data for analogous compounds)
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~80 (quaternary C), ~28 (CH₃) |
| Ethyl (CH₂CH₃) | ~4.1 (q, 2H), ~1.2 (t, 3H) | ~61 (CH₂), ~14 (CH₃) |
| Phenyl (C₆H₄) | ~7.4 (d, 2H), ~7.1 (d, 2H) | ~137 (C-CH₂), ~132 (C-H), ~131 (C-H), ~121 (C-Br) |
| Backbone (NH-CH-CH₂) | ~5.0 (d, 1H, NH), ~4.5 (m, 1H, α-H), ~3.0 (m, 2H, β-H₂) | ~172 (Ester C=O), ~155 (Boc C=O), ~54 (α-C), ~37 (β-C) |
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
Electrospray Ionization (ESI-MS): This is a soft ionization technique well-suited for polar molecules like this compound. It typically produces a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. For this compound (MW = 372.26 g/mol , considering the major bromine isotope ⁷⁹Br), the [M+H]⁺ ion would be expected at m/z 373.27. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a pair of peaks separated by 2 m/z units, which is a clear diagnostic feature.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. For C₁₆H₂₂Br¹⁵NO₄, the exact mass can be calculated and compared to the experimental value to within a few parts per million (ppm).
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): While more commonly used for larger molecules like peptides and proteins, MALDI-MS can also be used to analyze protected amino acids. However, care must be taken as the acidic matrices often used can cause partial cleavage of acid-labile protecting groups like Boc.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorption bands would confirm the presence of the N-H, C=O, and C-O bonds.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | ~3300-3400 |
| C-H (Aliphatic) | Stretching | ~2850-3000 |
| C=O (Ester) | Stretching | ~1730-1750 |
| C=O (Carbamate) | Stretching | ~1680-1700 |
| C-O (Ester/Carbamate) | Stretching | ~1150-1250 |
| C-Br | Stretching | ~500-600 |
The combination of these chromatographic and spectroscopic methods provides a comprehensive and unambiguous characterization of this compound, which is essential for its reliable use in research and development.
Crystallographic Analysis for Solid-State Structure
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself has not been detailed in the surveyed literature, studies on closely related molecules, such as Nα-aroyl-N-aryl-phenylalanine amides, demonstrate the utility of this method. mdpi.com
For a compound like this compound, X-ray diffraction analysis would provide definitive information on:
Molecular Conformation: The spatial orientation of the Boc protecting group, the ethyl ester, and the bromophenyl side chain.
Intermolecular Interactions: The presence of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the crystal packing. For instance, in related structures, intermolecular N–H···O hydrogen bonds are common, leading to the formation of specific motifs like dimers or polymeric stacks. mdpi.com
Absolute Stereochemistry: Confirmation of the L-configuration at the chiral center.
The data obtained from such an analysis is typically presented in a crystallographic information file (CIF) and includes precise bond lengths, bond angles, and torsion angles.
Table 1: Representative Crystallographic Data for a Related Phenylalanine Derivative (Note: This data is for a related Nα-aroyl-N-aryl-phenylalanine amide, not this compound, and is presented for illustrative purposes.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.123 |
| b (Å) | 5.876 |
| c (Å) | 18.456 |
| β (°) | 98.76 |
| Volume (ų) | 1084.5 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.354 |
Other Specialized Analytical Techniques
Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis. For this compound, its primary application would be the accurate quantification of the bromine content. The analysis of halogens by ICP-MS can be challenging due to their high ionization potentials. thermofisher.comrsc.org
The general workflow would involve:
Sample Preparation: Digestion of the organic matrix to liberate the bromine in an ionic form compatible with the ICP-MS instrument. nih.gov
Analysis: Introduction of the sample solution into the plasma, which ionizes the bromine atoms. The resulting ions are then separated by their mass-to-charge ratio and detected.
This technique is particularly valuable for verifying the elemental composition and for trace element analysis, ensuring the absence of metallic impurities from synthetic steps. While specific ICP-MS studies on this compound are not documented, the methodology is well-established for halogen-containing organic compounds. rsc.orgresearchgate.net
Surface Plasmon Resonance (SPR) is a real-time, label-free technique for studying molecular interactions. While direct SPR analysis of this compound is not described in the literature, the technique has been successfully applied to study the binding kinetics of L-phenylalanine and its derivatives. mdpi.comnih.govresearchgate.netnih.gov
In a hypothetical research context, this compound could be used in SPR studies in several ways:
As a component of a larger molecule (e.g., a peptide or a small molecule inhibitor) to be immobilized on the SPR sensor surface.
As an analyte in solution to study its interaction with a target protein or receptor immobilized on the sensor chip.
The SPR sensorgram would provide kinetic data, including association and dissociation rate constants, from which binding affinity (KD) can be calculated. For example, in studies of L-phenylalanine binding to its target, SPR has been used to determine kinetic parameters and binding affinities in the micromolar range. nih.gov
Table 2: Illustrative Kinetic Data from SPR Analysis of a Phenylalanine Derivative (Note: This data is for L-phenylalanine binding to phenylalanine hydroxylase and is for illustrative purposes.)
| Parameter | Value |
| Association Rate (ka) | 1.2 x 10³ M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 7.8 x 10⁻³ s⁻¹ |
| Affinity (KD) | 6.5 µM |
| [S]₀.₅ | 98 +/- 7 µM |
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. For this compound, CV can provide information about the oxidation and reduction potentials of the molecule. The key electroactive moiety is the bromophenyl group. The reductive cleavage of carbon-bromine bonds in aromatic compounds is a well-studied process. researchgate.net
A typical cyclic voltammogram for this compound would be expected to show an irreversible reduction peak corresponding to the cleavage of the C-Br bond. The potential at which this reduction occurs would be influenced by the solvent, the electrode material, and the electron-withdrawing or -donating nature of the rest of the molecule. researchgate.netutexas.edunih.gov The oxidation of the bromide ion, a product of the initial reduction, might also be observable in subsequent scans. While specific CV data for this compound is not available, the general behavior of aromatic bromides has been extensively investigated.
Future Directions and Emerging Research Avenues
Development of More Sustainable Synthetic Routes (Green Chemistry Principles)
The traditional synthesis of protected amino acids often involves multi-step processes that can generate significant chemical waste. The future of synthesizing N-Boc-4-bromo-L-phenylalanine ethyl ester will undoubtedly be guided by the principles of green chemistry, aiming to reduce the environmental impact of its production.
Current synthetic approaches often rely on standard protection and esterification methods. A typical synthesis would involve the Boc-protection of 4-bromo-L-phenylalanine, followed by esterification. The Boc protection itself is a well-established procedure, often utilizing di-tert-butyl dicarbonate (B1257347) in an aqueous-organic solvent mixture. orgsyn.org While effective, there is a drive to replace hazardous solvents and reagents with more environmentally benign alternatives. csic.es
Future research in this area is expected to focus on several key aspects of green chemistry:
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Use of Greener Solvents: Replacing traditional, often hazardous, organic solvents like dichloromethane (B109758) and DMF with greener alternatives such as water, ethanol, or supercritical fluids. youtube.com The use of water-based micellar catalysis is a promising future direction for palladium-catalyzed reactions, which are relevant to this compound. youtube.com
Catalytic Methods: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve efficiency. This includes the development of reusable catalysts.
Biocatalysis: Utilizing enzymes to perform specific transformations under mild conditions. For instance, lipases could be explored for the enantioselective esterification of N-Boc-4-bromo-L-phenylalanine, or proteases for the dynamic kinetic resolution of related racemic precursors. polimi.it The use of enzymes like phenylalanine aminomutase for the synthesis of related β-amino acids from cinnamic acid derivatives highlights the potential of biocatalysis in this field. rug.nl
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Parameter | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Dichloromethane, DMF, Chloroform | Water, Ethanol, 2-Methyltetrahydrofuran, Supercritical CO2 |
| Reagents | Stoichiometric amounts of potentially hazardous reagents | Catalytic amounts of reagents, biocatalysts |
| Energy Input | Often requires heating/refluxing | Reactions at ambient temperature where possible |
| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, focus on atom economy |
Exploration of Novel Reactivity and Catalysis
The bromine atom on the phenyl ring of this compound is a key functional handle that opens up a vast array of possibilities for novel chemical transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. atomfair.com
The versatility of aryl bromides in cross-coupling reactions is well-established. Future research will likely focus on leveraging this reactivity to create a diverse range of unnatural amino acids with tailored properties. Some of the key reaction types that will continue to be explored include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds, leading to biaryl or alkyl-aryl substituted phenylalanine derivatives. nih.govysu.am
Heck Coupling: Reaction with alkenes to introduce vinyl groups, which can be further functionalized. organic-chemistry.org
Sonogashira Coupling: Reaction with terminal alkynes to create alkynyl-substituted phenylalanines, useful for introducing rigid linkers or for click chemistry applications.
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl linkages, leading to the synthesis of novel di-amino acid derivatives or other complex amines. rsc.orgnih.gov
Cyanation: Introduction of a cyano group, which can be a precursor for other functional groups like carboxylic acids or tetrazoles.
Metallaphotoredox Catalysis: This emerging field combines photoredox catalysis with transition metal catalysis (e.g., nickel) to enable novel cross-coupling reactions under mild conditions, which could be applied to the synthesis of a wide array of optically pure unnatural amino acids from bromo-derivatives. nih.gov
The development of new ligands and catalytic systems that offer higher turnover numbers, broader substrate scope, and milder reaction conditions will be a major focus. organic-chemistry.org Furthermore, the use of this compound as a building block could extend to the synthesis of novel chiral ligands for asymmetric catalysis.
Table 2: Potential Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Resulting Functionality | Potential Application |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Biaryl/Alkyl-Aryl | Modifying steric/electronic properties |
| Heck | Alkene | Vinyl | Further functionalization, polymerization |
| Sonogashira | Terminal Alkyne | Alkyne | Click chemistry, rigid linkers |
| Buchwald-Hartwig | Amine | Aryl-Amine | Novel peptide mimetics, ligands |
Expansion of Applications in Chemical Biology and Material Science
The unique properties of this compound make it a valuable tool for emerging applications in chemical biology and material science.
In chemical biology , the incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for probing and manipulating biological processes. This compound can be used in solid-phase peptide synthesis (SPPS) to introduce a 4-bromophenylalanine residue at specific positions within a peptide sequence. atomfair.comcsic.esmdpi.orglsu.eduspringernature.com The bromo- functionality can serve as a versatile handle for post-synthetic modifications, such as:
Bioconjugation: The bromine atom can be a site for attaching fluorescent probes, affinity tags, or drug molecules through cross-coupling reactions.
Photo-crosslinking: The aryl halide can potentially be used in photo-crosslinking experiments to identify protein-protein or protein-ligand interactions.
Radio-labeling: The bromo- derivative can serve as a precursor for radio-iodinated analogues for use in molecular imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). The synthesis of a radioiodinated phenylalanine derivative from N-Boc-p-iodo-L-phenylalanine highlights this potential. nih.gov
In material science , the ability to undergo polymerization and form well-defined structures makes this compound an interesting monomer for the creation of novel functional materials. The aromatic ring and the potential for intermolecular interactions through the peptide backbone can lead to self-assembling materials with unique properties. Potential applications include:
Functional Polymers: Polymerization of derivatives of this compound could lead to the formation of chiral polymers with specific optical or recognition properties.
Drug Delivery Systems: The self-assembly of peptide-based materials containing this amino acid could be explored for the development of hydrogels or nanoparticles for controlled drug release.
Biomaterials: The creation of biocompatible and biodegradable materials for tissue engineering or as coatings for medical devices. The synthesis of molecularly imprinted polymers for specific amino acid recognition showcases a related concept.
As our ability to manipulate molecules at the atomic level improves, the applications for precisely functionalized building blocks like this compound will continue to grow, solidifying its importance in the development of new technologies for health and materials.
Q & A
Q. What are the standard synthetic routes for N-Boc-4-bromo-L-phenylalanine ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of L-phenylalanine. A common approach is: (i) Protection of the amine group with a Boc (tert-butoxycarbonyl) group using Boc₂O under basic conditions (e.g., NaOH in AcOEt) . (ii) Bromination at the para-position of the phenyl ring using electrophilic brominating agents (e.g., Br₂ in acetic acid or NBS). (iii) Esterification of the carboxylic acid with ethanol via acid-catalyzed Fisher esterification or using coupling agents like DCC/DMAP . Key Variables : Temperature control during bromination minimizes side reactions (e.g., di-bromination). Yield optimization requires anhydrous conditions during esterification to prevent hydrolysis.
Q. How can researchers purify this compound, and what analytical techniques validate purity?
- Methodological Answer :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates unreacted starting materials and byproducts. For large-scale synthesis, recrystallization in ethanol/water mixtures may be used .
- Validation :
- HPLC with UV detection (λ = 254 nm) confirms >95% purity.
- NMR (¹H and ¹³C) verifies structural integrity: Boc-group protons (δ ~1.4 ppm), ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), and aromatic protons (δ ~7.3–7.5 ppm for bromophenyl) .
Advanced Research Questions
Q. How do electronic effects of substituents on phenyl boronic acids influence Suzuki-Miyaura coupling efficiency with this compound?
- Methodological Answer : Electron-donating groups (e.g., -OCH₃) on boronic acids enhance coupling efficiency by increasing nucleophilicity of the boron reagent, accelerating transmetallation. For example, 4-methoxyphenylboronic acid achieves 62% conversion in 2 h with Pd catalysts, whereas electron-withdrawing groups (e.g., -NO₂) reduce reactivity (0% conversion observed) . Experimental Design :
- Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.
- Monitor reaction progress via TLC or LC-MS.
- Optimize solvent (THF or DMF) and base (K₂CO₃ vs. Cs₂CO₃) to stabilize intermediates .
Q. What strategies mitigate racemization during peptide synthesis using this compound?
- Methodological Answer :
- Low-Temperature Coupling : Perform peptide bond formation at 0–4°C to minimize base-induced racemization.
- Coupling Agents : Use HOBt/DIC or Oxyma Pure/COMU, which reduce side reactions compared to carbodiimides .
- Boc Deprotection : Use TFA in dichloromethane (1:20 v/v) for 30 min at 0°C to avoid acidolysis of the ester group .
Q. How can researchers resolve contradictions in catalytic efficiency reported for Pd-mediated cross-coupling reactions of this compound?
- Methodological Answer : Discrepancies in literature often arise from: (i) Catalyst Loading : Higher Pd(OAc)₂ (5 mol%) improves conversion but may increase metal residues. (ii) Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates but may deprotect Boc groups. Resolution :
- Compare kinetic data (e.g., TOF, TON) under standardized conditions.
- Use control experiments to isolate competing pathways (e.g., homocoupling vs. cross-coupling) .
Data Analysis & Optimization
Q. What computational tools predict the steric and electronic impact of the 4-bromo substituent on peptide conformation?
- Methodological Answer :
- Molecular Dynamics (MD) : AMBER or GROMACS simulates peptide folding, highlighting steric clashes from the bulky bromine atom.
- DFT Calculations : Gaussian09 computes electronic effects (e.g., Hammett σₚ values) to predict reactivity in cross-coupling reactions .
Q. How do side-chain modifications (e.g., replacing bromine with azide) alter the biochemical utility of this compound?
- Methodological Answer :
- Click Chemistry : Substituting Br with -N₃ (via SNAr with NaN₃) enables CuAAC "click" reactions for bioconjugation. For example, N-Boc-4-azido-L-phenylalanine derivatives facilitate site-specific protein labeling .
- Stability Note : Azide-containing derivatives require storage at -20°C in anhydrous DMF to prevent decomposition .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Optimal Suzuki Coupling | 62% conversion (4-MeO-phenylboronic acid) | |
| Boc Deprotection Time | 30 min (TFA/DCM, 0°C) | |
| ¹H NMR (CDCl₃) | δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
